molecular formula C21H22Cl2N2O2S B2811413 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478047-25-5

4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2811413
CAS No.: 478047-25-5
M. Wt: 437.38
InChI Key: BPJVHYKTKRZBIP-UHFFFAOYSA-N
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Description

4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound featuring a unique combination of indole and thiazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiazinane derivatives.

    Substitution: Substituted dichlorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and thiazinane systems in various chemical reactions .

Biology

Biologically, 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural similarity to known bioactive molecules suggests it could be developed into drugs for treating various diseases .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazinane ring can interact with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione: Unique due to the combination of indole and thiazinane structures.

    3,4-Dichlorobenzyl derivatives: Similar in having the dichlorobenzyl group but lacking the indole and thiazinane combination.

    Indole derivatives: Share the indole core but differ in the attached functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

4-[2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2S/c22-19-6-5-16(13-20(19)23)14-25-15-17(18-3-1-2-4-21(18)25)7-8-24-9-11-28(26,27)12-10-24/h1-6,13,15H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJVHYKTKRZBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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